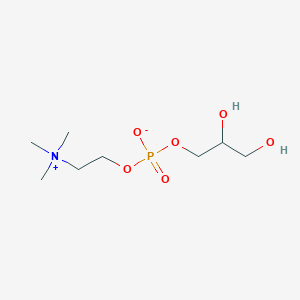

Glycerylphosphorylcholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Benefits for Cognitive Function and Ageing:

- Studies in mice: GPC supplementation has shown promise in improving cognitive function in aged mice, potentially by enhancing the expression of genes associated with long-term potentiation, a crucial process for learning and memory . While the exact mechanisms remain under investigation, GPC may also positively influence lipid metabolism in older individuals .

- Research in Caenorhabditis elegans (C. elegans): This microscopic worm model reveals that GPC extends lifespan and improves exercise capacity during ageing. Additionally, it reduces the accumulation of lipofuscin, a cellular waste product associated with aging, and enhances stress resistance in C. elegans . These findings suggest potential benefits of GPC for promoting healthspan and longevity, although further research is needed to confirm its efficacy in humans.

Glycerophosphocholine and Cancer Research:

- Tumor Detection and Monitoring: Aberrant choline metabolism is a hallmark of cancer, with elevated levels of glycerophosphocholine and other choline-containing compounds observed in various cancers. Magnetic resonance spectroscopy (MRS) techniques can detect these changes in glycerophosphocholine levels, potentially aiding in cancer diagnosis, prognosis, and monitoring treatment responses . While most cancer-related research has focused on elevated phosphocholine, recent studies have highlighted the significance of glycerophosphocholine in cancer progression and its potential as a diagnostic tool.

Other Potential Applications:

Glycerylphosphorylcholine, also known as L-α-glycerylphosphorylcholine, is a natural choline compound that serves as a precursor to acetylcholine, a critical neurotransmitter in the brain. This compound plays a significant role in cognitive function and has garnered attention for its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease and other forms of dementia. Structurally, it consists of a glycerol backbone linked to a phosphoryl group and a choline moiety, which allows it to cross the blood-brain barrier efficiently .

GPC's potential benefits are likely due to its role in the cholinergic system. It serves as a readily absorbed source of choline, a precursor for the neurotransmitter acetylcholine []. Acetylcholine plays a crucial role in memory, learning, and muscle function []. Studies suggest that GPC might increase acetylcholine levels in the brain, potentially improving cognitive function [, ]. However, the exact mechanism requires further investigation [].

- Phosphorylation of Choline: Choline can be phosphorylated using reagents like phosphoryl oxychloride or phosphoric acid to yield phosphorylcholine.

- Condensation with Glycerol Derivatives: This phosphorylated product can then react with glycerol derivatives under basic conditions to produce glycerylphosphorylcholine .

- Enzymatic Hydrolysis: Glycerylphosphorylcholine can also undergo hydrolysis catalyzed by enzymes such as glycerophosphocholine phosphodiesterase, resulting in the release of choline .

Glycerylphosphorylcholine exhibits several biological activities:

- Neuroprotective Effects: It has been shown to enhance cognitive function and may protect against neurodegeneration by increasing acetylcholine levels in the brain.

- Cognitive Enhancement: Clinical studies suggest that it may improve memory and learning capabilities in both healthy individuals and those with cognitive impairments .

- Potential Treatment for Neurological Disorders: Due to its role as an acetylcholine precursor, glycerylphosphorylcholine is being investigated for its potential benefits in treating Alzheimer's disease and other dementias .

Various methods are employed for the synthesis of glycerylphosphorylcholine:

- Chemical Synthesis:

- Two-Step Reaction: The first step involves the phosphorylation of choline chloride with phosphoryl oxychloride to yield phosphorylcholine, followed by nucleophilic substitution with glycerol derivatives under basic conditions to form glycerylphosphorylcholine .

- Flow Chemistry: Recent advancements have introduced flow synthesis techniques that optimize reaction conditions for higher yields and efficiency .

- Enzymatic Methods:

Glycerylphosphorylcholine has various applications across different fields:

- Nutraceuticals: It is used as a dietary supplement aimed at enhancing cognitive function and memory.

- Pharmaceuticals: Investigated for potential use in treating cognitive decline associated with aging and neurodegenerative diseases.

- Food Industry: Incorporated into functional foods aimed at improving brain health .

Research on glycerylphosphorylcholine interactions reveals its synergistic effects with other compounds:

- With Other Nutrients: Studies indicate that combining glycerylphosphorylcholine with omega-3 fatty acids can enhance cognitive benefits.

- Drug Interactions: Its effects on neurotransmitter levels may influence the efficacy of drugs targeting cholinergic systems, necessitating further investigation into potential interactions with medications used for treating Alzheimer's disease .

Several compounds exhibit similarities to glycerylphosphorylcholine, each possessing unique properties:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Phosphatidylcholine | A phospholipid found in biological membranes | Major component of cell membranes |

| Choline | A basic nutrient essential for various bodily functions | Precursor to acetylcholine |

| Acetylcholinesterase Inhibitors | Compounds that inhibit the breakdown of acetylcholine | Used in treating Alzheimer's disease |

| Glycerophosphate | A glycerol phosphate derivative | Involved in energy metabolism |

Glycerylphosphorylcholine is unique due to its dual role as both a precursor to acetylcholine and a compound that can cross the blood-brain barrier effectively, making it particularly relevant for cognitive enhancement strategies .

Structural Characteristics and Conformation

The structural characteristics of glycerylphosphorylcholine are defined by its three distinct molecular components and their spatial arrangement [6]. The glycerol moiety forms the backbone of the molecule and contains two hydroxyl groups at the C1 and C2 positions [7]. These hydroxyl groups contribute to the compound's hydrophilic properties and provide potential sites for hydrogen bonding interactions [8].

The phosphate group in glycerylphosphorylcholine forms a phosphodiester linkage that connects the glycerol and choline moieties [9]. This phosphate group adopts a tetrahedral geometry with bond angles of approximately 109.5 degrees around the phosphorus atom [10]. The P-O bond lengths in this structure typically range from 1.5 to 1.6 Å, while the C-O bonds measure approximately 1.4 Å [11].

The choline moiety of glycerylphosphorylcholine contains a quaternary ammonium group with three methyl substituents [12]. This positively charged group contributes significantly to the compound's water solubility and its ability to interact with negatively charged molecules [13]. The quaternary ammonium structure also influences the overall conformation of the molecule through electrostatic interactions [14].

From a stereochemical perspective, glycerylphosphorylcholine exists in the L-α configuration, which corresponds to R-stereochemistry at the C2 position of the glycerol moiety [15]. This specific stereochemical arrangement is critical for the compound's biological functions and interactions with enzymes and cellular components [16]. The stereochemistry of glycerylphosphorylcholine is derived from the prochiral nature of glycerol, where the two hydroxyl groups can be differentiated in biological systems [14].

In solution, glycerylphosphorylcholine typically adopts an extended conformation with its hydrophilic regions exposed to the aqueous environment [17]. This conformation is stabilized by intramolecular interactions and solvent effects, which influence the overall three-dimensional structure of the molecule [18]. The conformational flexibility of glycerylphosphorylcholine allows it to adapt to different chemical environments and interact with various biological molecules [19].

| Structural Feature | Description |

|---|---|

| Glycerol Moiety | Contains a glycerol backbone with two hydroxyl groups at C1 and C2 positions |

| Phosphate Group | Phosphodiester linkage connecting glycerol and choline moieties |

| Choline Moiety | Quaternary ammonium group with three methyl substituents |

| Bond Angles | Tetrahedral geometry around phosphorus atom (~109.5°) |

| Bond Lengths | P-O bond lengths typically 1.5-1.6 Å; C-O bonds ~1.4 Å |

| Molecular Conformation | Extended conformation with hydrophilic regions exposed |

| Stereochemistry | L-α configuration with R-stereochemistry at C2 of glycerol moiety |

Physico-chemical Properties

Glycerylphosphorylcholine exhibits distinctive physico-chemical properties that influence its behavior in various chemical and biological systems [20]. In its pure form, glycerylphosphorylcholine appears as a white to off-white solid with no distinctive odor [21]. The compound has a well-defined melting point range of 142.5-143°C, which serves as an important criterion for assessing its purity [5]. Under standard pressure conditions (101,325 Pa), glycerylphosphorylcholine has a boiling point of approximately 480°C, although decomposition typically occurs before this temperature is reached [5].

One of the most notable properties of glycerylphosphorylcholine is its high water solubility, measured at approximately 1000 g/L at 25°C [22]. This exceptional water solubility can be attributed to the presence of multiple hydrophilic groups within the molecule, including the hydroxyl groups on the glycerol moiety and the charged quaternary ammonium group [23]. The solubility profile of glycerylphosphorylcholine in other solvents is more limited, with the compound being sparingly soluble in methanol and ethanol but insoluble in chloroform, ether, and oils [5]. This solubility pattern reflects the predominantly hydrophilic nature of the molecule [24].

The specific rotation of glycerylphosphorylcholine has been determined to be D25 -2.7° (c = 2.7 in water, pH 2.5) and D25 -2.8° (c = 2.6 in water, pH 5.8) [5]. These optical rotation values are consistent with the L-α stereochemical configuration of the molecule and provide a useful parameter for identification and purity assessment [25].

Glycerylphosphorylcholine demonstrates significant hygroscopicity, readily absorbing moisture from the surrounding environment [5]. This property necessitates careful handling and storage conditions to maintain the compound's integrity [26]. From a stability perspective, glycerylphosphorylcholine is generally stable under normal conditions but shows sensitivity to alkaline environments [16]. Under alkaline conditions, the phosphate ester bonds in glycerylphosphorylcholine can undergo hydrolysis, leading to degradation of the molecule [16].

The flash point of glycerylphosphorylcholine has been reported as 11°C, indicating that the compound can form ignitable vapor-air mixtures at relatively low temperatures [5]. This property is important for safety considerations during handling and storage of the pure compound.

| Property | Value |

|---|---|

| Physical State | White solid |

| Color/Appearance | White to off-white powder |

| Melting Point | 142.5-143°C |

| Boiling Point | 480°C at 101,325 Pa |

| Solubility in Water | 1000 g/L at 25°C (highly soluble) |

| Solubility in Other Solvents | Soluble in methanol (sparingly), ethanol; Insoluble in chloroform, ether, oils |

| Flash Point | 11°C |

| Specific Rotation | D25 -2.7° (c = 2.7 in water, pH 2.5); D25 -2.8° (c = 2.6 in water, pH 5.8) |

| Stability | Stable under normal conditions; Sensitive to alkaline conditions |

| Hygroscopicity | Very hygroscopic (easily absorbs moisture) |

Analytical Detection Methodologies

The detection and quantification of glycerylphosphorylcholine in various matrices require sophisticated analytical methodologies. Several complementary techniques have been developed and optimized for this purpose, each with specific advantages and limitations [27].

High-Performance Liquid Chromatography (HPLC) with refractive index detection represents one of the standard methods for glycerylphosphorylcholine analysis [16]. This approach typically employs a normal-phase silica gel column (4.6 mm × 250 mm) with a mobile phase consisting of methanol and ammonium formate aqueous solution (pH 3.2) in a 65:35 ratio [16]. The method provides good separation of glycerylphosphorylcholine from potential degradation products, with a typical retention time of approximately 15 minutes [16]. While this technique is suitable for pharmaceutical purity analysis, it may lack the sensitivity required for trace analysis in complex biological matrices [17].

For enhanced sensitivity and selectivity, HPLC coupled with mass spectrometry has been employed for glycerylphosphorylcholine detection [28]. This approach typically utilizes electrospray ionization in positive mode to generate characteristic ions that can be monitored for quantification purposes [21]. The high sensitivity and selectivity of this method make it particularly suitable for analyzing glycerylphosphorylcholine in complex biological samples where matrix effects may be significant [21].

A spectrophotometric method based on enzymatic hydrolysis has been developed for glycerylphosphorylcholine determination in pharmaceutical formulations and industrial equipment cleaning rinse water [17]. This approach involves the enzymatic hydrolysis of glycerylphosphorylcholine to choline using glycerophosphocholine phosphodiesterase, followed by reaction with components of the WAKO Phospholipids C assay kit and colorimetric determination [17]. The method demonstrates a linear range from 1 to 40 mg/L, with a limit of detection of 1 mg/L and a limit of quantification of 3.3 mg/L [17]. The relative standard deviation does not exceed 5.5%, indicating good precision [17].

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P edited 1H NMR spectroscopy, has been employed for the quantification of glycerylphosphorylcholine in biological samples [9]. This specialized technique uses 31P editing to selectively identify and quantify choline-containing compounds, including glycerylphosphorylcholine [9]. The method is particularly valuable for distinguishing between choline, phosphocholine, and glycerophosphocholine in biological samples where these compounds may coexist [9].

Capillary electrophoresis with indirect UV detection has been applied for glycerylphosphorylcholine analysis in pharmaceutical formulations [17]. While this method is simple and quick, it lacks the sensitivity of other techniques and is primarily suitable for pharmaceutical formulations where glycerylphosphorylcholine is present at relatively high concentrations [17].

Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC LC-MS/MS) represents an advanced approach for glycerylphosphorylcholine analysis [21]. This method allows for the separation and quantification of multiple choline-containing compounds in a single analytical run [21]. The technique demonstrates linear ranges of 0.02-5 μg/mL for choline compounds, with accuracies of 83-105% and precision values of 1.6-13.2% RSD [21].

| Analytical Method | Methodology Details | Performance Characteristics |

|---|---|---|

| HPLC with Refractive Index Detection | Normal-phase silica gel column with methanol-ammonium formate mobile phase | Retention time ~15 min; suitable for pharmaceutical purity analysis |

| HPLC with Mass Spectrometry | Sensitive detection with mass spectrometry for quantification | High sensitivity and selectivity; suitable for complex biological samples |

| Spectrophotometric Method | Enzymatic hydrolysis with glycerophosphocholine phosphodiesterase and colorimetric detection | Linear range: 1-40 mg/L; LOD: 1 mg/L; LOQ: 3.3 mg/L; RSD < 5.5% |

| 31P edited 1H NMR Spectroscopy | Specialized NMR technique for selective identification and quantification | Suitable for distinguishing between choline-containing compounds in biological samples |

| Capillary Electrophoresis | With indirect UV detection at 254 nm | Simple and quick method but lacks sensitivity; suitable for pharmaceutical formulations |

| HILIC LC-MS/MS | Hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry | Linear ranges: 0.02-5 μg/mL; Accuracies: 83-105%; Precision: 1.6-13.2% RSD |

Spectroscopic Profile and Identification

The spectroscopic profile of glycerylphosphorylcholine provides essential information for its identification and structural characterization [29]. Multiple spectroscopic techniques can be employed to generate complementary data that collectively confirm the identity and purity of the compound [30].

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy of glycerylphosphorylcholine reveals characteristic signals that correspond to specific structural elements within the molecule [9]. The nine protons of the trimethylammonium group [N(CH3)3] produce a distinctive singlet at approximately δ 3.2 ppm [31]. The protons associated with the glycerol and choline methylene groups generate more complex multiplet patterns in the region of δ 3.6-4.3 ppm [31]. These signals provide valuable information about the molecular structure and can be used for both qualitative identification and quantitative analysis [9].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy complements the proton NMR data by providing information about the carbon skeleton of glycerylphosphorylcholine [10]. The carbon atoms of the trimethylammonium group [N(CH3)3] produce a signal at approximately δ 54.5 ppm [10]. The carbon atoms of the glycerol and choline moieties generate signals in the region of δ 60-72 ppm [10]. These chemical shift values are consistent with the expected electronic environment of the carbon atoms within the glycerylphosphorylcholine structure [32].

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is particularly valuable for glycerylphosphorylcholine analysis due to the presence of a single phosphorus atom in the molecule [9]. The phosphorus atom typically produces a single signal in the region of δ 0.5-0.8 ppm [9]. This signal serves as a specific marker for phosphorus-containing compounds and can be used to monitor the purity and stability of glycerylphosphorylcholine preparations [33].

Mass spectrometry, particularly with electrospray ionization in positive mode (ESI+), generates a characteristic fragmentation pattern for glycerylphosphorylcholine [21]. The molecular ion peak appears at m/z 258, corresponding to the [M+H]+ species [21]. Additional peaks may be observed at m/z 280 [M+Na]+ and m/z 104, the latter representing a characteristic choline fragment [21]. This fragmentation pattern provides a distinctive fingerprint for glycerylphosphorylcholine identification [34].

Infrared spectroscopy of glycerylphosphorylcholine reveals characteristic absorption bands associated with specific functional groups within the molecule [35]. The hydroxyl groups produce a broad absorption band in the region of 3300-3400 cm-1 [35]. The phosphate group generates characteristic bands at approximately 1230-1240 cm-1 (P=O stretching) and 1050-1100 cm-1 (P-O-C stretching) [35]. These spectral features provide additional confirmation of the molecular structure [36].

In contrast to many organic compounds, glycerylphosphorylcholine does not exhibit characteristic absorption in the ultraviolet-visible light region [5]. This spectroscopic property is consistent with the absence of conjugated double bonds or aromatic systems within the molecule. The lack of UV-visible absorption necessitates the use of alternative detection methods, such as refractive index detection or mass spectrometry, for HPLC analysis [16].

| Spectroscopic Method | Characteristic Signals/Peaks |

|---|---|

| 1H NMR | δ 3.2 ppm (s, 9H, N(CH3)3), δ 3.6-4.3 ppm (m, glycerol and choline CH2 groups) |

| 13C NMR | δ 54.5 ppm (N(CH3)3), δ 60-72 ppm (glycerol and choline carbon signals) |

| 31P NMR | δ 0.5-0.8 ppm (single phosphorus signal) |

| Mass Spectrometry (ESI+) | m/z 258 [M+H]+, m/z 280 [M+Na]+, m/z 104 [choline fragment]+ |

| Infrared Spectroscopy | 3300-3400 cm-1 (O-H stretch), 1230-1240 cm-1 (P=O), 1050-1100 cm-1 (P-O-C) |

Glycerylphosphorylcholine Synthesis Pathway

The biosynthesis of glycerylphosphorylcholine occurs primarily through the sequential degradation of phosphatidylcholine via two distinct enzymatic steps [5] [6]. The first step involves the hydrolysis of phosphatidylcholine by cytosolic phospholipase A2, which removes one fatty acid to produce 1-acylglycerophosphorylcholine [6]. This is followed by a second hydrolysis step catalyzed by lysophospholipase A1, which removes the second fatty acid to produce glycerylphosphorylcholine [6] [2].

In isolated inner medullary collecting duct cells, the lipids phosphatidylcholine, lysophosphatidylcholine, and sphingomyelin, as well as the non-lipids phosphorylcholine, glycerylphosphorylcholine and an unknown water-soluble compound were identified as intermediates of choline metabolism [5]. Pulse-chase experiments demonstrated that phosphatidylcholine serves as the precursor of glycerylphosphorylcholine, with the specific activity of phosphatidylcholine and lysophosphatidylcholine consistently higher compared to glycerylphosphorylcholine in short-term pulse experiments [5].

Glycerylphosphorylcholine Degradation Pathway

The catabolism of glycerylphosphorylcholine is catalyzed by glycerophosphocholine phosphodiesterase enzymes, which convert glycerylphosphorylcholine to glycerol-3-phosphate and free choline [7] [3]. The enzyme glycerophosphocholine phosphodiesterase catalyzes the reaction: sn-glycero-3-phosphocholine + H₂O ⇌ choline + sn-glycerol 3-phosphate [7].

Seven members exist in the human glycerophosphodiester phosphodiesterase family, with glycerophosphodiesterase 1 and glycerophosphodiesterase 5 specifically conferring glycerylphosphorylcholine-specific phosphodiesterase activity [8] [6]. These enzymes hydrolyze glycerylphosphorylcholine into glycerol 3-phosphate and free choline [6].

Kennedy Pathway Integration

Connection to Phosphatidylcholine Biosynthesis

Glycerylphosphorylcholine catabolism provides a route for choline formation that feeds into the Kennedy pathway for phosphatidylcholine synthesis [9]. In eukaryotes, neuropathy target esterase deacylates phosphatidylcholine derived exclusively from the cytidine diphosphate-choline pathway to produce glycerylphosphorylcholine and release two fatty acids [9]. The metabolic fate of glycerylphosphorylcholine in eukaryotic cells involves conversion to choline, which serves as substrate for renewed synthesis of phosphatidylcholine [9].

The main pathway for the synthesis of phosphatidylcholine is the Kennedy pathway, where choline is converted to phosphocholine by choline kinase [10]. Phosphocholine is metabolized to cytidine diphosphate-choline by the rate-determining enzyme cytidine triphosphate:phosphocholine cytidylyltransferase, and cholinephosphotransferase condenses cytidine diphosphate-choline with diacylglycerol to produce phosphatidylcholine [10] [11].

Cyclical Choline Metabolism

The degradation of phosphatidylcholine to glycerylphosphorylcholine and subsequent conversion to choline completes a choline cycle that maintains cellular choline homeostasis [6] [9]. Phosphatidylcholine is broken down to 1-acylglycerophosphorylcholine and glycerylphosphorylcholine, which is subsequently converted to free choline, thus completing the choline cycle [6].

Osmotic Regulation and Cellular Adaptation

Glycerylphosphorylcholine as an Organic Osmolyte

Glycerylphosphorylcholine functions as one of the four major organic osmolytes in renal medullary cells, changing their intracellular osmolyte concentration in parallel with extracellular tonicity during cellular osmoadaptation [2] [4]. As an osmolyte, glycerylphosphorylcholine counteracts the effects of urea on enzymes and other macromolecules [2].

Kidneys, which are exposed under normal physiological conditions to widely fluctuating extracellular solute concentrations, respond to hypertonic stress by accumulating the organic osmolytes glycerylphosphorylcholine, betaine, myo-inositol, sorbitol and free amino acids [2]. Increased intracellular contents of these osmolytes are achieved by a combination of increased uptake, synthesis, decreased degradation and reduced osmolyte release [2].

Osmotic Regulation Mechanisms

The osmotic regulation of glycerylphosphorylcholine involves the inhibition of its enzymatic degradation rather than increased synthesis [3] [12]. Elevated osmolality from 300 to 500 milliosmoles per kilogram by adding sodium chloride or urea inhibits glycerophosphocholine phosphodiesterase activity, which contributes to the resultant increase of glycerylphosphorylcholine [13] [12].

Glycerophosphodiester phosphodiesterase domain containing 5 has been identified as a glycerylphosphorylcholine phosphodiesterase that is rapidly inhibited by high sodium chloride or urea [13]. High sodium chloride decreases messenger ribonucleic acid abundance of glycerophosphodiester phosphodiesterase domain containing 5 via an increase of its degradation rate, although high urea does not [13].

Tissue-Specific Metabolism

Intestinal Metabolism

In intestinal tissues, glycerylphosphorylcholine undergoes rapid hydrolysis to choline through the action of glycerophosphodiesterase 1 [8] [14]. Glycerophosphodiesterase 1 triggers choline production from glycerylphosphorylcholine in the intestinal lumen and is a key endogenous enzyme that regulates trimethylamine N-oxide levels following glycerylphosphorylcholine supplementation [8].

The glycerophosphodiesterase 1 protein is located not only in cells but also in the medium, suggesting its potential role in regulating extracellular glycerylphosphorylcholine levels [14]. Intestinal epithelial-specific glycerophosphodiesterase 1-deficient mice showed that glycerophosphodiesterase 1 deletion in intestinal epithelial cells affected glycerylphosphorylcholine metabolism in intestinal tissues and partially abolished the increase in blood trimethylamine N-oxide levels induced by glycerylphosphorylcholine administration [8].

Skeletal Muscle Metabolism

Glycerophosphodiesterase 5 activity determines phosphatidylcholine composition and glucose metabolism in skeletal muscle [15]. Skeletal muscle-specific glycerophosphodiesterase 5 deletion exhibits reduced passive force and improved fatigue resistance in electrically stimulated gastrocnemius muscles in vivo [15]. Glycerophosphodiesterase 5 deficiency results in higher glycolytic metabolites and glycogen levels, and glycerophospholipids alteration, including reduced levels of phospholipids that bind polyunsaturated fatty acids [15].

Plant Cell Metabolism

Higher plant cells possess both extracellular and intracellular glycerophosphodiesterase activities [16] [17]. The extracellular glycerophosphorylcholine phosphodiesterase is localized on the cell wall and splits glycerylphosphorylcholine into sn-glycerol-3-phosphate and free choline [16] [17]. An intracellular glycerophosphodiesterase activity is localized in the vacuole and hydrolyzes glycerylphosphorylcholine in a similar fashion to the cell wall phosphodiesterase [16] [17].

Metabolic Data and Kinetic Parameters

Enzyme Kinetic Characteristics

| Enzyme Source | Km (mM) | pH Optimum | Vmax Activity | Reference |

|---|---|---|---|---|

| Gliocladium roseum | 0.1 | 8.5-9.0 | >10 U/mg | [18] |

| Brain myelin | 0.2 | 9.5 | 150 nmol/mg protein/hr | [19] |

| Housefly larvae | 0.2-0.4 | 7.2 | Variable | [20] |

| Retinal pericytes | Not specified | Not specified | 9.80 ± 1.5 nmol/min/mg protein | [21] |

Tissue Distribution and Concentrations

| Tissue | Concentration | Metabolic Rate | Function |

|---|---|---|---|

| Kidney medulla | High (osmolyte) | Slow (regulated) | Osmotic protection |

| Brain | 1.70 ± 0.23 μmol/g | Moderate | Acetylcholine precursor |

| Heart | 1.45 ± 0.23 μmol/g | Moderate | Membrane metabolism |

| Intestine | Low | Very high | Rapid hydrolysis |

The concentration of glycerylphosphorylcholine and glycerylphosphorylethanolamine were significantly lower at 8 hours after shock in liver tissue, with recovery to baseline by 23 and 48 hours after shock [22]. Uridine diphosphate-glucose and phosphoenolpyruvate were elevated 23 hours after shock [22].

Metabolic Regulation Under Pathological Conditions

Cancer Metabolism

Activated choline metabolism is a hallmark of carcinogenesis and tumor progression, which leads to elevated levels of phosphocholine and glycerylphosphorylcholine in all types of cancer tested [23]. The glycerophosphocholine breakdown pathway in cancer involves three key enzymes that directly regulate glycerylphosphorylcholine levels in mammalian cells: cytosolic phosphoplipase A2, lysophospolipase A1, and glycerophosphocholine phosphodiesterase [6].

Metabolic Stress Response

During hemorrhagic shock, liver metabolomic changes identify biochemical pathways involving glycerylphosphorylcholine [22]. The concentrations of glycerylphosphorylcholine and glycerylphosphorylethanolamine were significantly lower at 8 hours after shock, with recovery to baseline by 23 and 48 hours after shock [22].